molecular formula C11H13N3OS B1269672 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 309726-20-3

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269672
CAS No.: 309726-20-3
M. Wt: 235.31 g/mol
InChI Key: UJGSEVWOQOHWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both a triazole ring and a thiol group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenol with formaldehyde and thiourea under acidic conditions to form the intermediate 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole. This intermediate is then treated with a suitable thiolating agent, such as hydrogen sulfide or sodium hydrosulfide, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a methylphenoxy group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .

Properties

IUPAC Name

4-methyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-3-5-9(6-4-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGSEVWOQOHWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354641
Record name 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309726-20-3
Record name 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.